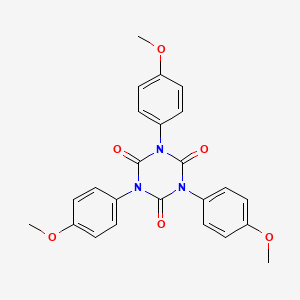
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- is a derivative of s-triazine, a heterocyclic compound with a six-membered ring containing three nitrogen atoms. This compound is characterized by the presence of three p-methoxyphenyl groups attached to the triazine ring. It is of interest in various fields of chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- typically involves the reaction of cyanuric chloride with p-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with p-methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(phenyl)-: Similar structure but without the methoxy groups.
s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-chlorophenyl)-: Similar structure with chlorine substituents instead of methoxy groups.
Uniqueness
The presence of p-methoxyphenyl groups in s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(p-methoxyphenyl)- imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. These properties can make it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
4623-21-6 |
|---|---|
Molekularformel |
C24H21N3O6 |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C24H21N3O6/c1-31-19-10-4-16(5-11-19)25-22(28)26(17-6-12-20(32-2)13-7-17)24(30)27(23(25)29)18-8-14-21(33-3)15-9-18/h4-15H,1-3H3 |
InChI-Schlüssel |
HGUXHAYZQPYABT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


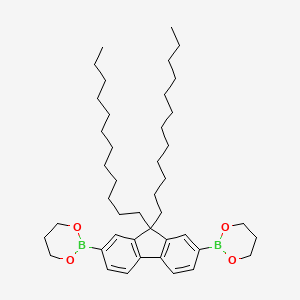
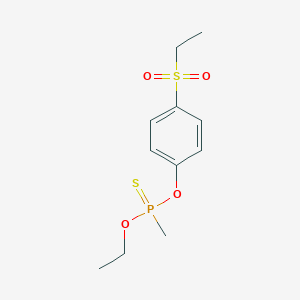
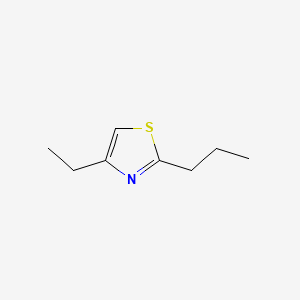
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
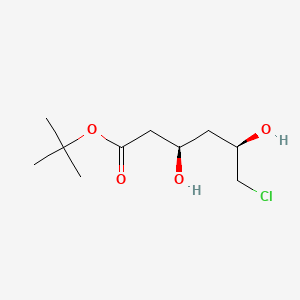
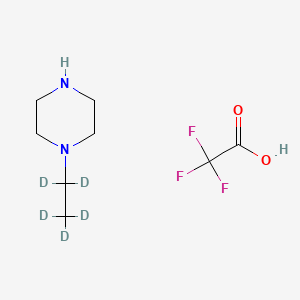
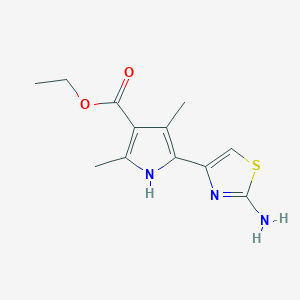
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
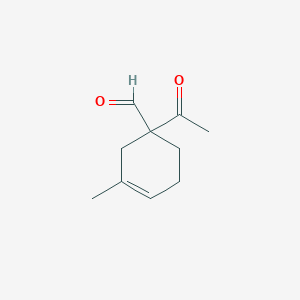
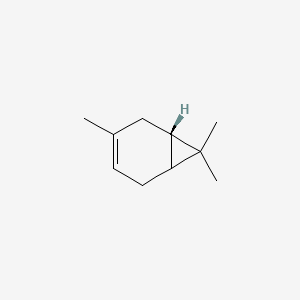
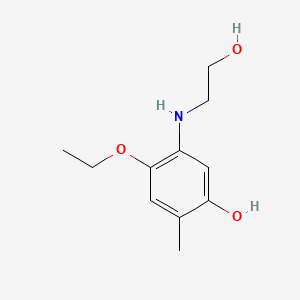
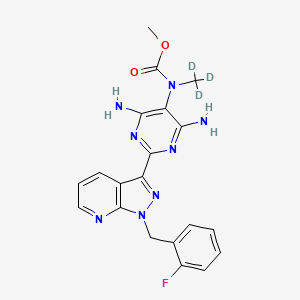
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
